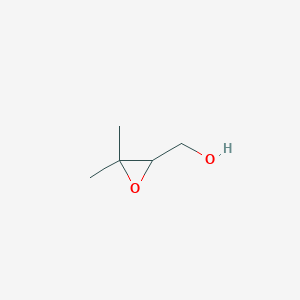

(3,3-Dimethyloxiranyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,3-dimethyloxiran-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-5(2)4(3-6)7-5/h4,6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXAWVLTVYGIBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00939927 | |

| Record name | (3,3-Dimethyloxiran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18511-56-3 | |

| Record name | Dimethylglycidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018511563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3,3-Dimethyloxiran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,3-dimethyloxiran-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,3 Dimethyloxiranyl Methanol and Its Chiral Variants

General Epoxidation Approaches to Oxiranyl Alcohols

The formation of the oxirane ring on an alcohol-containing molecule is a foundational transformation in organic synthesis. These methods can be broadly categorized based on the nature of the oxidizing agent and the catalytic system employed.

Peracid-Mediated Epoxidations

The epoxidation of alkenes using peroxyacids, known as the Prilezhaev reaction, is a well-established and widely used method. acsgcipr.org This reaction involves the electrophilic addition of a peroxy oxygen atom to the double bond of an alkene. acsgcipr.org A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA), a solid that is relatively easy to handle. acsgcipr.orgmasterorganicchemistry.com

The reaction proceeds via a concerted mechanism, often depicted as the "butterfly" transition state, where the oxygen is delivered to the alkene face, and a carboxylic acid is generated as a byproduct. masterorganicchemistry.com A key feature of this method is its stereospecificity; the configuration of the substituents on the alkene is retained in the resulting epoxide. masterorganicchemistry.com For allylic alcohols like 3-methyl-2-buten-1-ol (B147165), the existing hydroxyl group can direct the epoxidation to occur on the same face of the molecule, leading to syn-diastereoselectivity. acsgcipr.org While effective, a significant drawback is the stoichiometric generation of the corresponding carboxylic acid byproduct. acsgcipr.org

Metal-Catalyzed Epoxidations of Allylic Systems

To overcome the stoichiometric waste of peracid methods and to achieve higher levels of selectivity, metal-catalyzed epoxidations have been extensively developed. These systems utilize a metal complex to activate an oxygen donor, which then transfers an oxygen atom to the alkene.

A novel methodology for the epoxidation of a wide range of allylic alcohols has been developed using Titanium(III) complexes. acs.orgnih.govacs.org This approach utilizes a Ti(III) species, generated in situ by the reduction of a Ti(IV) complex like bis(cyclopentadienyl)titanium dichloride (Cp₂TiCl₂) with manganese powder, to catalyze the epoxidation with tert-butyl hydroperoxide (TBHP) as the oxidant. acs.orgnih.gov The reactions are conducted under mild conditions, typically at room temperature in a solvent like 1,4-dioxane, and demonstrate high chemo- and diastereoselectivity. acs.orgnih.gov

The proposed mechanism involves the initial complexation of the Ti(III) species with the allylic alcohol. acs.org This is followed by coordination of the TBHP oxidant to the titanium center. The subsequent oxygen transfer produces the desired epoxy alcohol. acs.org This method has proven effective for a broad scope of primary, secondary, and tertiary allylic alcohols. acs.orgnih.gov One of the notable characteristics of this reaction is its high diastereoselectivity, favoring the isomer with a syn orientation relative to the hydroxyl group. acs.org

Table 1: Titanium(III)-Catalyzed Epoxidation of Various Allylic Alcohols

| Entry | Allylic Alcohol Substrate | Catalyst System | Oxidant | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Geraniol | Cp₂TiCl₂ / Mn | TBHP | 86 | acs.org |

| 2 | 3-Methyl-2-buten-1-ol | Chiral Ti-Complex B / Mn | TBHP | 80 | acs.org |

| 3 | Cinnamyl alcohol | Chiral Ti-Complex B / Mn | TBHP | 95 | acs.org |

Note: Yields are based on gas chromatography (GC) analysis. Reaction conditions vary slightly for each substrate.

The choice of the oxygen donor, or terminal oxidant, is critical in metal-catalyzed epoxidation reactions. acs.org Common oxidants include hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP), and molecular oxygen (O₂). acs.orgrsc.orgchinesechemsoc.org In the context of the Ti(III)-catalyzed system, TBHP is the preferred oxygen donor. acs.orgnih.gov The use of H₂O₂ is often attractive from an environmental standpoint as its only byproduct is water. chinesechemsoc.orglibretexts.org However, its reactivity can be different; for instance, some titanium-silicate catalysts show high activity with H₂O₂. researchgate.net

In other metal systems, such as those based on manganese or iron, high-valent metal-oxo species are often implicated as the active oxidizing intermediates. rsc.org The generation and reactivity of these species are directly influenced by the initial oxygen donor. rsc.org For silver-catalyzed ethylene (B1197577) epoxidation, dioxygen species are considered highly selective for forming the epoxide, whereas atomic oxygen tends to lead to combustion products. mdpi.com This highlights that the nature of both the metal catalyst and the oxygen donor are intricately linked to achieving high selectivity for the desired epoxide. mdpi.comresearchgate.net

Nucleophilic Epoxidation Strategies

In contrast to the electrophilic epoxidation of electron-rich alkenes, electron-deficient olefins such as α,β-unsaturated ketones (enones) can be epoxidized using nucleophilic oxygen compounds like hydroperoxides under basic conditions. wikipedia.orgthieme-connect.de This process follows a two-step mechanism. wikipedia.org

Nucleophilic Conjugate Addition: The reaction begins with the nucleophilic 1,4-addition (conjugate addition) of a peroxide anion to the electron-deficient double bond. This step forms a stabilized carbanion, specifically an enolate. wikipedia.orgwikipedia.org

Intramolecular Ring Closure: The resulting enolate then attacks the adjacent oxygen atom of the peroxide, displacing a leaving group in an intramolecular SN2 reaction to close the three-membered epoxide ring. wikipedia.orgwikipedia.org

This strategy is generally not applied to the direct synthesis of (3,3-Dimethyloxiranyl)methanol from 3-methyl-2-buten-1-ol, as the latter is an electron-rich alkene. However, it represents a fundamentally different and important approach to epoxide synthesis for substrates with suitable electronic properties. wikipedia.org

Stereoselective Synthesis of this compound

Creating specific stereoisomers (enantiomers) of this compound is crucial for its use in the synthesis of chiral natural products and pharmaceuticals. The most prominent method for the asymmetric epoxidation of allylic alcohols is the Sharpless-Katsuki epoxidation. libretexts.org This reaction utilizes a titanium tetraalkoxide catalyst, typically titanium(IV) isopropoxide [Ti(OiPr)₄], in the presence of a chiral diethyl tartrate (DET) ligand and an oxidant like TBHP. libretexts.org

By selecting either L-(+)-DET or D-(-)-DET as the chiral ligand, one can selectively synthesize one of the two possible enantiomers of the epoxy alcohol with high predictability and typically excellent enantiomeric excess (ee). libretexts.org This powerful tool has made chiral epoxy alcohols, including the enantiomers of this compound, readily accessible building blocks. researchgate.netpreprints.org

Recent research has also focused on developing catalytic systems for the epoxidation of 3-methyl-2-buten-1-ol with high conversion and selectivity, which is the direct precursor to the target molecule. sharif.edursc.orgrsc.org

Table 2: Catalytic Epoxidation of 3-Methyl-2-buten-1-ol

| Entry | Catalyst System | Oxidant | Conversion (%) | Selectivity to Epoxide (%) | Reference |

|---|---|---|---|---|---|

| 1 | Na₈{Ni[Ni(en)]₂Nb₁₀O₃₂} | H₂O₂ | 98 | 94 | rsc.org |

| 2 | MoO₃/CuMoO₄ NPs | TBHP | >99 | >99 | sharif.edu |

Note: Reaction conditions such as temperature, solvent, and time vary across studies.

Diastereoselective Epoxidation in Chiral Auxiliary Strategies

The use of chiral auxiliaries covalently bonded to a substrate is a powerful strategy to induce diastereoselectivity in subsequent reactions, including epoxidation. In this approach, a chiral molecule is temporarily incorporated into the structure of the precursor to 3,3-dimethylallyl alcohol, directing the epoxidizing agent to a specific face of the double bond. After the diastereoselective epoxidation, the auxiliary is cleaved to yield the enantiomerically enriched this compound.

One common class of chiral auxiliaries employed for such transformations is the Evans-type oxazolidinones. bath.ac.uk These are typically attached to the substrate via an amide or ester linkage. For instance, an enecarbamate derived from a chiral oxazolidinone can undergo diastereoselective epoxidation. nih.gov The steric bulk of the substituent on the chiral auxiliary effectively shields one face of the alkene, leading to preferential attack of the epoxidizing agent, such as dimethyldioxirane (B1199080) (DMD) or meta-chloroperoxybenzoic acid (mCPBA), from the less hindered face. nih.gov The diastereomeric ratio of the resulting epoxide is influenced by the nature of the substituent on the oxazolidinone ring. nih.gov

Another strategy involves the use of chiral auxiliaries to control the stereochemistry of reactions that form a chiral center which then directs a subsequent epoxidation. For example, a chiral auxiliary can be used in an aldol (B89426) reaction to set a stereocenter, and the resulting hydroxyl group can then direct the epoxidation of a nearby double bond. bath.ac.uk This hydroxyl-directed epoxidation is a well-established method for achieving high diastereoselectivity.

The general principle of this methodology is outlined in the following table:

| Step | Description | Key Considerations |

| 1. Attachment of Chiral Auxiliary | The chiral auxiliary is covalently attached to a precursor of 3,3-dimethylallyl alcohol. | - Choice of chiral auxiliary (e.g., Evans oxazolidinone) - Stability of the linkage |

| 2. Diastereoselective Epoxidation | The double bond is epoxidized, with the chiral auxiliary directing the stereochemical outcome. | - Choice of epoxidizing agent (e.g., mCPBA, DMD) - Reaction conditions (temperature, solvent) |

| 3. Cleavage of Chiral Auxiliary | The chiral auxiliary is removed to yield the enantiomerically enriched this compound. | - Cleavage conditions must not racemize the product. - Recovery and recycling of the auxiliary. |

While specific examples for the direct synthesis of this compound using this strategy are not extensively documented in readily available literature, the principles derived from the epoxidation of structurally similar chiral enecarbamates and other allylic systems are directly applicable. bath.ac.uknih.gov

Enantioselective Approaches to Oxiranyl Alcohol Formation

Enantioselective epoxidation of prochiral allylic alcohols, such as 3,3-dimethylallyl alcohol, represents the most direct and widely employed strategy for the synthesis of chiral this compound. This approach utilizes a chiral catalyst to control the stereochemical outcome of the epoxidation reaction.

The Sharpless-Katsuki asymmetric epoxidation is a cornerstone of this field, providing reliable and predictable access to 2,3-epoxyalcohols with high enantiomeric excess. wikipedia.orglibretexts.org This reaction employs a catalyst generated in situ from titanium tetra(isopropoxide) (Ti(OiPr)₄) and a chiral diethyl tartrate (DET). wikipedia.org The choice of the tartrate enantiomer, either (+)-DET or (-)-DET, dictates the absolute stereochemistry of the resulting epoxide. libretexts.org The oxidizing agent is typically tert-butyl hydroperoxide (TBHP). wikipedia.org

The Sharpless epoxidation is highly chemoselective for the allylic double bond, even in the presence of other isolated double bonds within the same molecule. libretexts.orgmdpi.com This makes it particularly suitable for the synthesis of complex molecules. The reaction is generally applicable to a wide range of primary and secondary allylic alcohols. wikipedia.org

| Catalyst System | Chiral Ligand | Oxidant | Typical Enantiomeric Excess (ee) | Reference |

| Ti(OiPr)₄ | (+)-Diethyl Tartrate | TBHP | >90% | wikipedia.orglibretexts.org |

| Ti(OiPr)₄ | (-)-Diethyl Tartrate | TBHP | >90% | wikipedia.orglibretexts.org |

| Vanadium Complexes | Chiral Hydroxamic Acids | TBHP | up to 96% | researchgate.net |

| Titanium-Salalen Complexes | Chiral Salalen Ligands | H₂O₂ | up to >99:1 dr (syn) | nih.gov |

Beyond the Sharpless epoxidation, other catalytic systems have been developed for the enantioselective epoxidation of allylic alcohols. Vanadium complexes with chiral hydroxamic acid ligands have shown high enantioselectivities (up to 96% ee) in the epoxidation of certain allylic alcohols. researchgate.net More recently, titanium-salalen complexes have been reported to be highly effective for the syn-selective epoxidation of terminal allylic alcohols using aqueous hydrogen peroxide as the oxidant. nih.gov

An alternative enantioselective strategy involves the kinetic resolution of a racemic mixture of the allylic alcohol. The Sharpless epoxidation can be used for the kinetic resolution of racemic secondary allylic alcohols, where one enantiomer is preferentially epoxidized, leaving the unreacted enantiomer in high enantiomeric purity. wikipedia.org

Control of Stereochemistry in Epoxide Ring Formation

The control of stereochemistry during the formation of the epoxide ring is paramount for the synthesis of specific stereoisomers of this compound. The facial selectivity of the epoxidation of the double bond in 3,3-dimethylallyl alcohol and its derivatives is influenced by several factors.

In the absence of a chiral catalyst, the inherent stereoselectivity of the epoxidation of allylic alcohols is often directed by the hydroxyl group. wikipedia.org Hydrogen bonding between the allylic alcohol and the peroxy acid oxidant, such as mCPBA, directs the epoxidation to the syn face of the hydroxyl group. wikipedia.org This directing effect can be reversed upon protection of the alcohol, where steric factors then dominate, leading to attack from the less hindered face. wikipedia.org

In catalytic enantioselective epoxidations, the stereochemical outcome is primarily dictated by the chiral catalyst. In the Sharpless epoxidation, the chiral tartrate ligand creates a chiral environment around the titanium center, which then coordinates to the allylic alcohol and the oxidant. mdpi.com This organized transition state assembly ensures the delivery of the oxygen atom to a specific face of the double bond, leading to high enantioselectivity. mdpi.com A mnemonic device can be used to reliably predict the stereochemical outcome based on the orientation of the allylic alcohol and the choice of the tartrate ester. wikipedia.org

The substitution pattern on the double bond and the allylic carbon also plays a crucial role in the diastereoselectivity of the epoxidation of chiral allylic alcohols. google.comgoogle.com The interplay of A¹,² (allylic 1,2) and A¹,³ (allylic 1,3) strain in the transition state can influence which diastereomer is formed preferentially. google.comgoogle.com

The following table summarizes key factors influencing stereocontrol:

| Method | Directing Group/Factor | Stereochemical Outcome |

| Peroxy Acid Epoxidation (e.g., mCPBA) | Allylic Hydroxyl Group (Hydrogen Bonding) | syn-Epoxidation |

| Sharpless Asymmetric Epoxidation | Chiral Tartrate Ligand | Predictable enantioselectivity based on tartrate enantiomer |

| Substrate-Directed Epoxidation | Pre-existing Chiral Center | Diastereoselectivity influenced by steric and electronic factors (e.g., A¹,³ strain) |

By carefully selecting the synthetic strategy—be it through the use of chiral auxiliaries, enantioselective catalysts, or by exploiting the inherent directing effects of the substrate—chemists can effectively control the stereochemistry of the epoxide ring in this compound, enabling access to specific, optically pure stereoisomers for various synthetic applications.

Chemical Reactivity and Transformation Mechanisms of 3,3 Dimethyloxiranyl Methanol

Epoxide Ring-Opening Reactions

The characteristic reaction of epoxides, including (3,3-Dimethyloxiranyl)methanol, is the opening of the strained three-membered ring. This process can be initiated by either electrophilic (acid-catalyzed) or nucleophilic (base-catalyzed) attack. The specific conditions of the reaction dictate the mechanistic pathway and the resulting product distribution.

Acid-Catalyzed Ring Opening

In the presence of an acid, the oxygen atom of the epoxide is protonated, forming a good leaving group (an alcohol). libretexts.org This activation facilitates the nucleophilic attack and subsequent ring-opening. The mechanism of this process can exhibit characteristics of both SN1 and SN2 reactions.

Under acidic conditions, particularly with weak nucleophiles, the ring-opening of this compound proceeds through a mechanism with significant SN1 character. libretexts.org The protonated epoxide undergoes heterolytic cleavage of the more substituted carbon-oxygen bond to form a tertiary carbocation intermediate. This carbocation is stabilized by the two methyl groups. The formation of this stable carbocation is a key driving force for the SN1 pathway. youtube.comyoutube.com The reaction is often considered a hybrid between a pure SN1 and SN2 mechanism. libretexts.org In this "SN1-like" transition state, the bond to the leaving group is substantially broken before the new bond with the nucleophile is formed.

A potential energy diagram for an SN1 reaction shows the carbocation as a reaction intermediate, existing in an energy valley between two transition states. libretexts.org The initial formation of this carbocation is typically the slower, rate-determining step. libretexts.org

A defining feature of the acid-catalyzed ring-opening of this compound is the preferential attack of the nucleophile at the more substituted (tertiary) carbon atom. libretexts.orgyoutube.com This regioselectivity is a direct consequence of the SN1-like mechanism. The positive charge in the transition state is better stabilized by the two electron-donating methyl groups on the tertiary carbon. youtube.com Therefore, the nucleophile attacks this more electrophilic center. For example, the reaction of this compound with methanol (B129727) in the presence of an acid catalyst would predominantly yield the product where the methoxy (B1213986) group is attached to the tertiary carbon. libretexts.org

This outcome contrasts with the regioselectivity observed under basic conditions. The preference for attack at the more substituted carbon in acidic media is a well-established principle for unsymmetrical epoxides. libretexts.org

When an epoxide with a chiral center undergoes acid-catalyzed ring-opening, the stereochemical outcome is often racemization. libretexts.org This is because the planar carbocation intermediate can be attacked by the nucleophile from either face with roughly equal probability, leading to a mixture of retention and inversion of configuration. youtube.comlibretexts.org However, in some cases, an unequal mixture of enantiomers may be obtained due to the formation of an "intimate ion pair" between the carbocation and the leaving group, which can shield one face of the carbocation from nucleophilic attack to some extent. youtube.com

Base-Catalyzed Ring Opening

Under basic or nucleophilic conditions, the epoxide ring of this compound can also be opened. This reaction proceeds through a different mechanism compared to the acid-catalyzed pathway.

The base-catalyzed ring-opening of epoxides occurs via an SN2 mechanism. libretexts.orgmasterorganicchemistry.com A strong nucleophile directly attacks one of the carbon atoms of the epoxide ring, leading to the simultaneous breaking of the carbon-oxygen bond and inversion of stereochemistry at the site of attack. masterorganicchemistry.com In this concerted process, the alkoxide formed is a relatively poor leaving group, so a strong nucleophile is required to "push" the reaction forward. libretexts.org

For this compound, the SN2 attack will preferentially occur at the less sterically hindered primary carbon atom (the carbon of the CH₂OH group). This is a hallmark of the SN2 reaction, where steric hindrance plays a major role in determining the site of nucleophilic attack. youtube.commasterorganicchemistry.com The rate of an SN2 reaction is sensitive to the size of the groups attached to the electrophilic carbon, with the reaction being fastest for methyl and primary carbons. masterorganicchemistry.com

| Reaction Condition | Predominant Mechanism | Site of Nucleophilic Attack | Key Intermediates/Transition State |

| Acidic (e.g., H⁺, weak nucleophile) | SN1-like | More substituted (tertiary) carbon | Tertiary carbocation-like transition state |

| Basic (e.g., RO⁻, strong nucleophile) | SN2 | Less substituted (primary) carbon | Pentacoordinate transition state |

Regioselectivity and Nucleophilic Attack at the Less Sterically Hindered Carbon

In nucleophilic ring-opening reactions of epoxides under basic or neutral conditions, the reaction proceeds via an SN2 mechanism. libretexts.orgmasterorganicchemistry.com For this compound, the two carbons of the oxirane ring are not equivalent. One is a quaternary carbon bonded to two methyl groups (C3), and the other is a secondary carbon bonded to a hydroxymethyl group (C2).

The SN2 mechanism is highly sensitive to steric hindrance. masterorganicchemistry.com Nucleophiles will preferentially attack the less sterically hindered carbon atom. libretexts.orgmasterorganicchemistry.com In the case of this compound, the C2 carbon, which is attached to the methanol group, is significantly less sterically encumbered than the C3 carbon, which is shielded by two bulky methyl groups. Consequently, nucleophilic attack occurs almost exclusively at the C2 position. This regioselectivity is a key feature of the reactivity of asymmetrically substituted epoxides. libretexts.org

Under acidic conditions, the mechanism can shift towards an SN1-like character. The oxygen atom is first protonated, creating a good leaving group. libretexts.orglibretexts.org The C-O bond begins to break, and a partial positive charge develops on the more substituted carbon, which can better stabilize it. libretexts.orglibretexts.org However, for this compound, even under acidic conditions, the significant steric hindrance at C3 can still influence the outcome, though attack at the more substituted carbon becomes more plausible. libretexts.org

Stereochemical Inversion at the Electrophilic Carbon

A hallmark of the SN2 reaction mechanism is the inversion of stereochemistry at the electrophilic carbon center that is attacked by the nucleophile. masterorganicchemistry.com When a nucleophile attacks the C2 carbon of this compound, it does so from the side opposite to the C-O bond (backside attack). libretexts.org This leads to a Walden inversion, where the configuration of the chiral center is inverted, much like an umbrella flipping inside out in the wind.

If the starting epoxide is enantiomerically pure, the ring-opening product will also be enantiomerically pure but with the opposite configuration at the site of attack. This stereochemical outcome is a direct consequence of the concerted nature of the SN2 mechanism, where the bond to the nucleophile forms at the same time as the bond to the leaving group breaks. masterorganicchemistry.comlibretexts.org

Nucleophilic Ring Opening with Specific Reagents

The principles of regioselectivity and stereochemistry are consistently observed in the reactions of this compound with various nucleophilic reagents.

Alcoholysis (e.g., with Methanol)

The reaction of this compound with an alcohol, such as methanol, is known as alcoholysis. The outcome depends on the catalytic conditions (acidic or basic). libretexts.org

Under basic conditions (e.g., sodium methoxide (B1231860) in methanol), the potent methoxide ion (CH₃O⁻) acts as the nucleophile. libretexts.org It attacks the less substituted C2 carbon in an SN2 reaction, leading to the formation of an ether. The reaction results in the product with the new methoxy group and the hydroxyl group in a trans configuration. libretexts.org

In acidic methanol, the epoxide oxygen is first protonated. libretexts.orglibretexts.org The methanol, a weaker nucleophile, then attacks. While acidic conditions can favor attack at the more substituted carbon in some epoxides, the significant steric hindrance of the gem-dimethyl group in this compound still promotes attack at the less hindered C2 carbon. libretexts.org

| Reagent | Conditions | Major Product Structure | Mechanism |

| Methanol (CH₃OH) | Basic (e.g., NaOCH₃) | 3-hydroxy-3-methyl-1-methoxybutan-2-ol | SN2 |

| Methanol (CH₃OH) | Acidic (e.g., H₂SO₄) | 3-hydroxy-3-methyl-1-methoxybutan-2-ol | SN1-like/SN2 |

Hydrolysis to Vicinal Diols

Hydrolysis of this compound involves reaction with water to open the ring and form a vicinal diol (a glycol). This reaction can also be catalyzed by either acid or base.

In basic hydrolysis, a hydroxide (B78521) ion (OH⁻) attacks the less substituted C2 carbon via an SN2 mechanism. libretexts.org Subsequent protonation of the resulting alkoxide by water yields 2-methyl-1,2,3-butanetriol. The two hydroxyl groups resulting from the ring-opening will be trans to each other. libretexts.org

Acid-catalyzed hydrolysis proceeds by protonation of the epoxide oxygen, followed by nucleophilic attack by a water molecule. libretexts.org This anti-hydroxylation results in the same triol product. libretexts.org

| Reagent | Conditions | Product | Key Feature |

| Water (H₂O) | Basic (e.g., NaOH) | 2-Methyl-1,2,3-butanetriol | SN2 attack at C2 |

| Water (H₂O) | Acidic (e.g., H₂SO₄) | 2-Methyl-1,2,3-butanetriol | Anti-hydroxylation |

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

Grignard reagents (R-MgX) are potent nucleophiles and strong bases. libretexts.org They react readily with epoxides in an SN2 fashion. masterorganicchemistry.commasterorganicchemistry.com The nucleophilic alkyl or aryl group from the Grignard reagent attacks the less sterically hindered C2 carbon of this compound. masterorganicchemistry.com This reaction is highly useful for forming new carbon-carbon bonds. libretexts.org

The initial product is a magnesium alkoxide, which is then hydrolyzed in a separate workup step with dilute acid to yield the final alcohol. libretexts.orglibretexts.org For example, reacting this compound with methylmagnesium bromide (CH₃MgBr) followed by an aqueous workup would yield 2,3-dimethyl-1,3-butanediol.

| Grignard Reagent | Intermediate Product | Final Product (after H₃O⁺ workup) |

| Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide | 2,3-Dimethyl-1,3-butanediol |

| Ethylmagnesium bromide (CH₃CH₂MgBr) | Magnesium alkoxide | 3-Methyl-2-(hydroxymethyl)pentan-3-ol |

| Phenylmagnesium bromide (C₆H₅MgBr) | Magnesium alkoxide | 3-Methyl-2-(hydroxymethyl)-1-phenylpropan-3-ol |

Halide Attack on the Oxirane Ring

Epoxide rings can be opened by hydrogen halides (HX) under anhydrous conditions to form halohydrins. libretexts.org The regioselectivity of this reaction depends on the substitution pattern of the epoxide. For epoxides with primary and secondary carbons, the halide anion attacks the less substituted carbon in an SN2 reaction. libretexts.org

Therefore, when this compound reacts with a hydrogen halide like HBr, the bromide ion will attack the less hindered C2 carbon. This results in the formation of a bromohydrin with the bromine atom at C2 and the hydroxyl group at C3, with a trans stereochemical relationship. libretexts.org

| Reagent | Conditions | Product | Mechanism |

| HBr | Anhydrous | 1-Bromo-3-methyl-2-(hydroxymethyl)butan-2-ol | SN2 |

| HCl | Anhydrous | 1-Chloro-3-methyl-2-(hydroxymethyl)butan-2-ol | SN2 |

| HI | Anhydrous | 1-Iodo-3-methyl-2-(hydroxymethyl)butan-2-ol | SN2 |

Flavin-Mediated Epoxide Transformations

Flavin cofactors, such as flavin adenine (B156593) dinucleotide (FAD), in the presence of nicotinamide (B372718) adenine dinucleotide (NADH), can mediate non-enzymatic epoxide ring-opening reactions through both reductive and oxidative pathways. nih.govspringernature.com These transformations have been demonstrated on complex molecules like fluostatins, where the epoxide is adjacent to a carbonyl group conjugated to an aromatic system. nih.gov While not yet documented specifically for simple aliphatic epoxides like this compound, the established mechanisms provide a framework for predicting potential transformations.

Reductive Ring Opening Pathways

The reductive ring-opening of epoxides mediated by FAD/NADH is proposed to proceed through a reduced flavin species (FADH₂). nih.gov The reaction generates a putative enol intermediate which can then tautomerize to form a more stable product with a single hydroxyl group. nih.govresearchgate.net

The proposed mechanism involves several key steps nih.govresearchgate.net:

Formation of Reduced Flavin: FAD is reduced by NADH to form FADH₂.

Intermediate Formation: The reaction is thought to proceed via a transient adduct formed between the flavin cofactor and the epoxide. nih.gov

Product Generation: This intermediate can then tautomerize to yield the final alcohol products. researchgate.net

In the case of this compound, a hypothetical reductive ring-opening could lead to the formation of 2-methyl-1,3-butanediol (B1615800) or 3-methyl-1,3-butanediol, depending on the regioselectivity of the initial opening.

Oxidative Ring Opening Pathways

In the presence of molecular oxygen (O₂), flavin-mediated reactions can follow an oxidative pathway. researchgate.net The key reactive species is a C4a-hydroperoxyflavin (FADOOH), formed from FADH₂ and O₂. nih.govlibretexts.org This potent oxidizing agent can react with the epoxide to yield various oxygenated products. nih.gov

The proposed oxidative mechanism involves the following nih.govresearchgate.net:

Formation of Flavin Hydroperoxide: FADH₂ reacts with O₂ to generate the reactive FADOOH species.

Intermediate Formation: The reaction is suggested to involve a peroxylated intermediate formed from a putative C4a‒O‒O‒C3′ covalent adduct. researchgate.net

Product Generation: This intermediate can undergo further reactions, such as reduction by NADH, to yield vicinal diol products. researchgate.net

If this compound were to undergo this oxidative pathway, it could theoretically be converted to 2-methyl-1,2,3-butanetriol. It is important to note that these flavin-mediated reactions have been demonstrated on epoxides activated by adjacent conjugated systems, and their applicability to simple alkyl epoxides remains a subject for further investigation. nih.gov

Reactions Involving the Hydroxyl Group of this compound

The primary hydroxyl group of this compound allows for a range of chemical modifications, provided the reaction conditions are mild enough to preserve the sensitive epoxide ring. libretexts.org

Esterification and Etherification Reactions

The hydroxyl group can be converted to an ester or an ether. Esterification can be achieved by reaction with a carboxylic acid, acid chloride, or anhydride. To avoid acid-catalyzed ring-opening of the epoxide, non-acidic conditions or the use of a non-nucleophilic base are preferred. For example, esterification can be accomplished using an acid chloride in the presence of a base like pyridine (B92270) or triethylamine. acs.org Similarly, etherification, such as the Williamson ether synthesis, would typically involve deprotonating the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide. uwindsor.ca The stability of the epoxide ring under such conditions is crucial for a successful transformation. google.com

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification (Acetylation) | Acetyl chloride, Pyridine | (3,3-dimethyloxiran-2-yl)methyl acetate |

| Esterification (Benzoylation) | Benzoyl chloride, Triethylamine | (3,3-dimethyloxiran-2-yl)methyl benzoate |

| Etherification (Benzylation) | 1. Sodium hydride (NaH) 2. Benzyl bromide | 2-((benzyloxy)methyl)-3,3-dimethyloxirane |

Selective Oxidation Reactions

The primary alcohol of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid. The choice of oxidizing agent is critical to ensure chemoselectivity, preventing over-oxidation and reaction with the epoxide ring. nih.gov

For the synthesis of the corresponding aldehyde, (3,3-dimethyloxiran-2-yl)formaldehyde, mild oxidation conditions are required. Reagents such as Pyridinium chlorochromate (PCC), Pyridinium dichromate (PDC), or methods like the Swern or Dess-Martin periodinane oxidation are commonly used for the selective oxidation of primary alcohols to aldehydes. nih.gov

Further oxidation to the carboxylic acid, (3,3-dimethyloxiran-2-yl)carboxylic acid, can also be achieved. chemsynthesis.com More powerful oxidizing agents or specific catalytic systems are employed for this transformation.

| Target Product | Reagents | Product Name |

|---|---|---|

| Aldehyde | Pyridinium chlorochromate (PCC), CH₂Cl₂ | (3,3-dimethyloxiran-2-yl)formaldehyde |

| Aldehyde | Dess-Martin periodinane (DMP), CH₂Cl₂ | (3,3-dimethyloxiran-2-yl)formaldehyde |

| Carboxylic Acid | Jones reagent (CrO₃, H₂SO₄, acetone) | (3,3-dimethyloxiran-2-yl)carboxylic acid |

Applications of 3,3 Dimethyloxiranyl Methanol in Complex Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the biological activity of a molecule is often dictated by its specific three-dimensional arrangement. Chiral epoxides, such as (3,3-Dimethyloxiranyl)methanol, are highly sought-after building blocks in asymmetric synthesis. google.com Their utility stems from the defined stereochemistry of the oxirane ring, which can be transferred to more complex molecules through stereospecific ring-opening reactions.

The production of medications as single enantiomers often relies on strategies like asymmetric catalysis or the use of a "chiral pool," which consists of readily available, enantiopure natural compounds. google.com Enantiomerically enriched this compound fits perfectly into this paradigm. When used as a starting material, its stereocenters guide the formation of new stereocenters in the target molecule, a process crucial for achieving high diastereoselectivity. uou.ac.in The reactive epoxide ring can be opened by a wide array of nucleophiles, leading to the formation of diols, amino alcohols, and ethers, all while retaining the initial stereochemical information. This controlled introduction of functionality makes it an efficient tool for assembling complex chiral structures from simpler, achiral precursors. google.com

Incorporation into Natural Product Syntheses

The structural motif of this compound is present in various natural products. Its incorporation into synthetic routes for these compounds highlights its significance. One prominent example is its role in the synthesis of certain furanocoumarins found in grapefruit. core.ac.uk

Epoxybergamottin , a natural furanocoumarin, features the (3,3-Dimethyloxiranyl) moiety attached to a psoralen (B192213) core via an ether linkage. core.ac.uknih.gov The synthesis of this compound can involve the epoxidation of bergamottin, demonstrating a practical application of forming this specific epoxide structure within a larger natural product framework. core.ac.uk Another related natural product is Oxypeucedanin (B192039) , which also contains the 4-((3,3-dimethyloxiranyl)methoxy) side chain. nih.gov

Furthermore, the synthesis of complex terpenoids utilizes related structural units. For instance, 10,11-Epoxyfarnesol , which is chemically named 9-(3,3-Dimethyloxiranyl)-3,7-dimethyl-2E,6E-nonadien-1-ol, is a key intermediate whose synthesis relies on the formation of the terminal dimethyl-substituted epoxide. soton.ac.uk The presence of this structural unit in bioactive molecules underscores its importance as a synthetic target and intermediate.

| Natural Product / Derivative | Structural Context of this compound | Source / Reference |

| Epoxybergamottin | 4-[5-(3,3-Dimethyloxiranyl)-3-methylpent-2-enyloxy]-furo[3,2-g]chromen-7-one | core.ac.uk |

| Oxypeucedanin | Contains a 4-((3,3-dimethyloxiranyl)methoxy) side chain | nih.gov |

| 10,11-Epoxyfarnesol | 9-(3,3-Dimethyloxiranyl)-3,7-dimethyl-2E,6E-nonadien-1-ol | soton.ac.uk |

Precursor for Advanced Organic Intermediates

The reactivity of the epoxide ring in this compound allows for its conversion into other valuable classes of organic compounds, which serve as advanced intermediates for further synthetic transformations.

The transformation of epoxides into allylic alcohols is a synthetically useful rearrangement. A well-established method for this conversion involves a two-step process pioneered by Sharpless. ucl.ac.uk This reaction sequence proceeds through the ring-opening of the epoxide with a selenium-based nucleophile, followed by an oxidative elimination.

The general mechanism involves:

Ring-Opening: The epoxide reacts with a selenide (B1212193) anion (e.g., from diphenyl diselenide and a reducing agent) to form a β-hydroxy selenide.

Oxidation and Elimination: The resulting selenide is oxidized (e.g., with hydrogen peroxide) to a selenoxide. This intermediate then undergoes a spontaneous syn-elimination at or below room temperature to yield the desired allylic alcohol and a selenenic acid byproduct. ucl.ac.uk

This method is particularly powerful because it provides a regiocontrolled route to allylic alcohols, which are themselves versatile intermediates in organic synthesis. organic-chemistry.org

The conversion of epoxides to α,β-unsaturated ketones is another valuable synthetic transformation that involves rearrangement. While several methods exist, one strategy involves a one-pot synthesis from an epoxide intermediate. ucl.ac.uk This can be achieved through various acid- or base-catalyzed rearrangement pathways. For instance, α,β-epoxy ketones can be rearranged to 1,3-dicarbonyl compounds under specific Lewis acid conditions. rsc.org

A general approach to forming an α,β-unsaturated ketone from an epoxy alcohol like this compound would typically involve:

Oxidation: The primary alcohol of this compound is first oxidized to the corresponding aldehyde, forming an α,β-epoxy aldehyde.

Rearrangement: The resulting epoxy aldehyde can then undergo a base- or acid-catalyzed rearrangement. For example, treatment with a base can promote elimination and isomerization to furnish the α,β-unsaturated ketone. youtube.com

The Meyer-Schuster rearrangement, which converts propargyl alcohols to α,β-unsaturated ketones, represents an alternative, though mechanistically different, route to this important class of compounds. rsc.org

The high reactivity of the strained oxirane ring makes this compound an excellent substrate for creating a wide variety of functionalized derivatives. google.com The epoxide can undergo regio- and stereoselective ring-opening reactions with a broad spectrum of nucleophiles under mild conditions. google.com

The following table summarizes some of the key transformations:

| Nucleophile | Reagent Type | Product Class | Significance |

| H₂O / H⁺ | Acid-catalyzed hydrolysis | Diol | Precursors for polyesters, plasticizers. |

| ROH / H⁺ or B: | Alcohols (acid or base catalysis) | Ether-alcohol | Building blocks for polyethers. |

| NH₃, RNH₂, R₂NH | Amines | Amino-alcohol | Important structural motif in pharmaceuticals and ligands. |

| RMgX, RLi | Organometallic reagents | Substituted alcohol | Carbon-carbon bond formation, chain extension. |

| N₃⁻ | Azide salts | Azido-alcohol | Precursor for amino-alcohols and nitrogen-containing heterocycles. |

These reactions allow chemists to introduce new functional groups with predictable stereochemistry, making this compound a versatile node for divergent synthesis strategies.

Contributions to Stereocontrolled Molecular Architectures

The overarching contribution of this compound to organic synthesis lies in its ability to facilitate the construction of complex, stereocontrolled molecular architectures. Modern synthetic methods allow for the creation of epoxy alcohols with multiple contiguous stereocenters in a single pot with high enantio- and diastereoselectivity. google.com

The gem-dimethyl group on the oxirane ring of this compound introduces significant steric influence on its reactions. This steric hindrance can direct incoming nucleophiles to attack a specific carbon of the epoxide, ensuring high regioselectivity in ring-opening reactions. When the chiral version of the molecule is used, this control extends to the absolute stereochemistry of the product.

The synthesis of epoxy alcohols is often achieved through the diastereoselective epoxidation of a parent allylic alcohol, where the existing hydroxyl group directs the epoxidizing agent. acs.org The resulting epoxy alcohol, with its newly formed stereocenters, can then undergo further stereospecific reactions. This sequential control over stereocenter formation is fundamental to the total synthesis of complex molecules like pharmaceuticals and natural products, where biological function is critically dependent on the precise three-dimensional shape of the molecule. google.combath.ac.uk

Retrosynthetic Analysis Strategies for 3,3 Dimethyloxiranyl Methanol Derivatives

Disconnection Approaches for Oxirane-Containing Target Molecules

The disconnection approach systematically breaks down a target molecule to simplify its structure and identify potential synthetic routes. chemistry.coachstudysmarter.co.uk For molecules containing an oxirane (epoxide) ring, disconnections typically involve the cleavage of carbon-oxygen (C-O) or adjacent carbon-carbon (C-C) bonds. amazonaws.comstudysmarter.co.uk Epoxides are valuable intermediates because their inherent ring strain facilitates ring-opening reactions with a variety of nucleophiles. google.com

A primary disconnection strategy for a 1,2-difunctionalized compound like an amino alcohol, which can be derived from an epoxide, involves breaking the C-O bond. This leads to synthons representing an electrophilic carbon and a nucleophilic oxygen. For instance, the muscle relaxant Phenyramidol can be retrosynthetically disconnected back to styrene (B11656) oxide and 2-aminopyridine. amazonaws.com

In the context of (3,3-Dimethyloxiranyl)methanol, the key structural feature is the 2-hydroxymethyl-3,3-dimethyloxirane. Disconnecting the C-O bond of the epoxide ring is a logical first step. This 1,2-disconnection generates synthons that correspond to a carbonyl compound and a nucleophilic species. amazonaws.com

Table 1: Disconnection Strategies for an Oxirane Ring

| Disconnection Type | Bond Cleaved | Resulting Synthons | Synthetic Equivalents |

| 1,2-Disconnection | C-O (in epoxide) | Acyl cation and carbanion | Aldehyde/Ketone and a Grignard or organolithium reagent |

| C-C (adjacent to epoxide) | C-C | Epoxide-containing fragment and an alkyl nucleophile/electrophile | Epoxy-halide and an organometallic reagent |

Functional Group Interconversions Leading to Oxiranyl Alcohols

Functional group interconversion (FGI) is a critical tactic in retrosynthesis, allowing for the conversion of one functional group into another to facilitate a strategic disconnection. ox.ac.uk For the synthesis of oxiranyl alcohols, the most direct FGI approach is the epoxidation of an allylic alcohol.

The Sharpless Asymmetric Epoxidation is a premier method for this transformation, converting primary and secondary allylic alcohols into 2,3-epoxyalcohols with high enantioselectivity. openochem.orgslideshare.net This reaction utilizes a titanium tetra(isopropoxide) catalyst, tert-butyl hydroperoxide (TBHP) as the oxidant, and a chiral diethyl tartrate (DET) ligand. openochem.orgimperial.ac.uk The choice of the tartrate ester, either L-(+)-DET or D-(-)-DET, dictates the stereochemistry of the resulting epoxide, making it a highly predictable and powerful tool for introducing chirality. imperial.ac.uknumberanalytics.com

The precursor to this compound via this method would be 3-methyl-2-buten-1-ol (B147165). The presence of the allylic hydroxyl group can direct the epoxidation, and metal-catalyzed systems are particularly effective. imperial.ac.ukwikipedia.org For instance, vanadium-based catalysts show high selectivity for allylic alcohols. wikipedia.org

Table 2: Key Functional Group Interconversions for Oxiranyl Alcohol Synthesis

| Starting Functional Group | Target Functional Group | Reagents and Reaction | Notes |

| Allylic Alcohol | Epoxide (Oxiranyl Alcohol) | Sharpless Asymmetric Epoxidation: Ti(OiPr)₄, t-BuOOH, (+)- or (-)-DET | Provides high enantioselectivity, predictable stereochemistry. slideshare.netimperial.ac.uk |

| Allylic Alcohol | Epoxide (Oxiranyl Alcohol) | m-CPBA (meta-chloroperoxybenzoic acid) | Hydrogen bonding with the alcohol directs the epoxidation. wikipedia.org |

| α,β-Unsaturated Olefin | Epoxide | Nucleophilic peroxy anions | Effective for electron-deficient alkenes where electrophilic oxidants are less reactive. imperial.ac.uk |

| Aldehyde/Ketone | Oxirane | Corey-Chaykovsky Reaction | A method to form epoxides from carbonyls. researchgate.net |

Strategic Bond Cleavages in Retrosynthetic Pathways

Strategic bond cleavages are designed to simplify the carbon skeleton of the target molecule, often leading to less complex or more symmetric precursors. ox.ac.uk In the synthesis of complex molecules like polyketides, which often feature chains of alternating methyl and hydroxyl groups, strategic C-C bond disconnections are essential. suny.edu

For a derivative of this compound embedded in a larger structure, a logical disconnection point would be the C-C bond adjacent to the oxirane ring. This simplifies the target by separating the compact, functionalized headgroup from the rest of the carbon chain. Such a strategy is common in the synthesis of natural products where key fragments are prepared independently. acs.org

For example, in syntheses of polyketide natural products, fragmentations that generate trisubstituted olefins are common. acs.org A retrosynthetic plan for a complex target containing the this compound moiety might involve disconnecting a bond that was formed via an aldol (B89426) addition or a Grignard reaction in the forward synthesis, thereby breaking the molecule into smaller, more manageable pieces. youtube.com

Convergence and Efficiency in Synthesis Design

A convergent synthesis of a complex derivative of this compound would involve preparing the oxiranyl alcohol fragment independently. This fragment would then be coupled with another advanced intermediate representing the remainder of the molecule. This strategy is particularly advantageous for the synthesis of complex natural products like polyketides. acs.orgnih.gov

The benefits of a convergent strategy include:

Increased Flexibility: The independent synthesis of fragments allows for the preparation of analogues by modifying one fragment without re-synthesizing the entire molecule.

Easier Purification: Intermediates are smaller and often easier to purify than the larger, more complex molecules formed in a linear sequence.

The assembly of polyketide-derived natural products often relies on convergent strategies where stereodefined fragments are coupled using methods like cross-coupling reactions or multicomponent reactions. acs.org

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of (3,3-Dimethyloxiranyl)methanol. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, researchers can map the molecular skeleton and confirm the connectivity of atoms.

While comprehensive experimental spectra are not widely published in peer-reviewed literature, predictive models provide reliable data for characterization. guidechem.com

Proton NMR (¹H NMR)

In ¹H NMR spectroscopy, the chemical environment of each proton in this compound dictates its specific resonance frequency or chemical shift (δ). The predicted ¹H NMR spectrum would feature distinct signals corresponding to the four unique proton environments in the molecule.

The two methyl (CH₃) groups attached to the same carbon (C3) are chemically equivalent, resulting in a single, sharp signal that integrates to six protons. The proton on the oxirane ring (CH at C2) and the two protons of the hydroxymethyl group (-CH₂OH) are all distinct. The methylene (B1212753) protons are diastereotopic due to the adjacent chiral center at C2, meaning they are in different chemical environments and will thus have different chemical shifts and couple to each other. The hydroxyl (-OH) proton is also present, though its signal can be broad and its position variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| (CH₃)₂C- | 1.25 | Singlet |

| -CH-O | 2.90 | Triplet |

| -CH₂-OH | 3.55, 3.80 | Doublet of Doublets |

| -OH | Variable | Singlet (broad) |

Data is predictive and serves as a reference for characterization. guidechem.com

Carbon-13 NMR (¹³C NMR)

Carbon-13 NMR provides complementary information by probing the carbon backbone of the molecule. A ¹³C NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four unique carbon environments.

The two methyl group carbons are equivalent and appear as a single resonance. The two carbons of the epoxide ring (one quaternary, C3, and one tertiary, C2) and the carbon of the hydroxymethyl group (-CH₂) each produce a separate signal.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| (CH₃)₂C - | 21.5 |

| -C H₂-OH | 60.0 |

| (CH₃)₂C -O | 62.5 |

| -C H-O | 65.0 |

Data is predictive and serves as a reference for characterization. guidechem.com

Two-Dimensional (2D) NMR Techniques

For more complex molecules or to definitively assign the ¹H and ¹³C signals, researchers employ two-dimensional (2D) NMR experiments.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. For this compound, this would show a correlation between the oxirane ring proton (-CH-O) and the protons of the hydroxymethyl group (-CH₂-OH), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment maps protons to their directly attached carbons. It would be used to unambiguously assign each proton signal to its corresponding carbon signal from the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for piecing together the molecular structure. For instance, HMBC would show correlations from the methyl protons to both the quaternary (C3) and tertiary (C2) carbons of the oxirane ring, as well as to the methyl carbons themselves, confirming the gem-dimethyl substitution on the epoxide.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When coupled with chromatographic separation techniques, it offers high sensitivity and selectivity for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Given its volatility, this compound is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). In this technique, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column before entering the mass spectrometer. libretexts.org

Upon entering the mass spectrometer, molecules are typically ionized by electron impact (EI), which generates a positively charged molecular ion ([M]⁺•) and various fragment ions. The molecular ion peak for this compound would appear at an m/z of 102, corresponding to its molecular weight (C₅H₁₀O₂). guidechem.com The fragmentation pattern provides a structural fingerprint.

Table 3: Expected Key Mass Fragments for this compound in GC-MS

| m/z | Ion Structure/Identity | Fragmentation Pathway |

|---|---|---|

| 102 | [C₅H₁₀O₂]⁺• | Molecular Ion (M⁺•) |

| 87 | [M - CH₃]⁺ | Loss of a methyl radical |

| 71 | [M - CH₂OH]⁺ | Loss of a hydroxymethyl radical |

| 59 | [C₃H₇O]⁺ | Cleavage of the C-C bond in the ring |

Liquid Chromatography-Mass Spectrometry (LC-MS and UPLC/MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is another vital technique, particularly for analyzing compounds in complex liquid matrices or for compounds that are not sufficiently volatile or stable for GC. jfda-online.com For this compound, which is a polar alcohol, reverse-phase LC could be used for separation.

Softer ionization techniques, such as Electrospray Ionization (ESI), are typically used in LC-MS. This usually results in the formation of a protonated molecular ion, [M+H]⁺, which would be detected at m/z 103. Tandem mass spectrometry (LC-MS/MS) can be employed for highly selective and sensitive quantification, where the [M+H]⁺ ion is selected and fragmented to produce characteristic daughter ions. nih.govresearchgate.net This approach is invaluable for detecting trace amounts of the compound in complex samples. While specific methods for the parent compound are not detailed in the literature, the analysis of derivatives and related structures demonstrates the technique's applicability. electronicsandbooks.com

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone in the structural elucidation of this compound, offering detailed information about the molecular bonds and functional groups present.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. The IR spectrum of an epoxide like this compound is distinguished by specific absorption bands corresponding to the vibrations of its constituent bonds.

While specific IR data for this compound is not widely published, data for the closely related stereoisomer, (±)-((2S,3S)-2,3-Dimethyloxiran-2-yl)methanol, provides valuable comparative information. The reported IR spectrum (film) for this isomer shows prominent peaks (νmax) at 3420 cm⁻¹ (O-H stretch, broad), 2977 and 2930 cm⁻¹ (C-H stretch), 1460 and 1380 cm⁻¹ (C-H bend), 1030 cm⁻¹ (C-O stretch), and 855 cm⁻¹ (epoxide ring vibration). nist.govresearchgate.net The presence of a broad absorption band in the region of 3400 cm⁻¹ is indicative of the hydroxyl (-OH) group, a key feature of this alcohol. The sharp peaks around 2900-3000 cm⁻¹ are characteristic of C-H stretching vibrations of the methyl and methylene groups. The C-O stretching vibration of the alcohol and the ether linkage within the oxirane ring typically appear in the fingerprint region between 1000 and 1300 cm⁻¹. A crucial vibration for identifying the epoxide ring is the asymmetric ring stretching, often referred to as the 'breathing' mode, which is expected in the 1250 cm⁻¹ region, and other ring deformations which can be found around 950-810 cm⁻¹ and 840-750 cm⁻¹. edpsciences.org

Table 1: Characteristic IR Absorption Bands for a Related Isomer, (±)-((2S,3S)-2,3-Dimethyloxiran-2-yl)methanol. nist.govresearchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3420 | O-H stretch | Alcohol |

| 2977, 2930 | C-H stretch | Alkane |

| 1460, 1380 | C-H bend | Alkane |

| 1030 | C-O stretch | Alcohol/Ether |

| 855 | Ring vibration | Epoxide |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. For epoxide-containing molecules, Raman spectroscopy is highly effective in characterizing the oxirane ring. nist.govspectroscopyonline.comoceanoptics.com The symmetric breathing of the epoxide ring gives rise to a strong and characteristic Raman band, typically observed in the range of 1230-1280 cm⁻¹. nist.govspectroscopyonline.com Another key indicator is a weaker peak corresponding to the epoxide ring deformation, which is often found around 916 cm⁻¹. nist.govspectroscopyonline.com The intensity of these epoxide-related peaks is directly proportional to the concentration of the epoxide groups, making Raman spectroscopy a valuable tool for monitoring reactions involving the opening of the epoxide ring. spectroscopyonline.comuzh.chaip.org

Studies on related oxirane compounds, such as S-methyloxirane, have utilized Raman spectroscopy to investigate both intramolecular and intermolecular contributions to the vibrational spectra in the liquid phase. acs.orgnih.gov Such detailed analyses, often supported by computational methods, aid in the precise assignment of vibrational bands. uol.deacs.org For this compound, one would also expect to observe characteristic Raman shifts for the C-H and O-H stretching and bending modes, similar to those seen in its IR spectrum.

Table 2: Expected Characteristic Raman Bands for the Epoxide Ring in this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1250 | Ring breathing | Epoxide |

| ~916 | Ring deformation | Epoxide |

X-ray Crystallography of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline compound, providing precise information on bond lengths, bond angles, and stereochemistry. google.com While obtaining a single crystal of the low-melting this compound itself can be challenging, the structural analysis of its crystalline derivatives is a common and effective strategy.

Research has demonstrated the successful application of single-crystal X-ray diffraction to elucidate the structures of complex molecules containing the 3,3-dimethyloxiranyl moiety. For instance, the crystal structure of 4–[(3,3–Dimethyloxiranyl)–methoxy]‐7H‐furo[3,2‐g]benzopyran‐7‐one has been determined, confirming the connectivity and stereochemistry of the dimethyloxiranyl group within this larger framework. mdpi.com Furthermore, in the field of asymmetric synthesis, X-ray crystallography has been employed to confirm the stereochemistry of epoxy alcohol products, underscoring its reliability in assigning absolute configurations in molecules with multiple chiral centers. researchgate.net The study of various compounds by single-crystal X-ray diffraction allows for a detailed analysis of conformational features and supramolecular interactions in the solid state. mdpi.comnih.govresearchgate.netresearchgate.net

Electrochemical Characterization (where applicable to reactivity studies)

Electrochemical methods, such as cyclic voltammetry, can provide valuable insights into the redox properties of this compound and its derivatives, which is particularly relevant for understanding their reactivity in certain chemical transformations. chinesechemsoc.org The epoxide functional group can undergo electrochemical reduction. mdpi.com

Studies on the electrochemical behavior of epoxides have shown that they can be involved in various electron transfer processes. mdpi.comacs.orgresearchgate.netmdpi.com For example, the electrochemical profiling of natural furanocoumarins, including oxypeucedanin (B192039) which possesses a 4-((3,3-dimethyloxiranyl)methoxy) side chain, has been conducted. chinesechemsoc.org This research revealed that oxypeucedanin undergoes an irreversible oxidation process at approximately +1.2 V. chinesechemsoc.org The study also determined the limit of detection (LOD) and limit of quantitation (LOQ) for this compound to be 1.3 µg/mL and 4.3 µg/mL, respectively. chinesechemsoc.org While this data pertains to a more complex derivative, it indicates that the dimethyloxiranyl moiety is electrochemically active under these conditions. The electrochemical behavior of simpler alcohols like methanol (B129727) has also been extensively studied, often showing oxidation peaks in cyclic voltammograms that relate to processes on the electrode surface. researchgate.netibs.re.kr Such studies on related structures can help to predict and interpret the electrochemical reactivity of this compound.

Table 3: Electrochemical Data for a Furanocoumarin with a (3,3-Dimethyloxiranyl)methoxy Side Chain (Oxypeucedanin). chinesechemsoc.org

| Parameter | Value |

| Oxidation Potential | ~ +1.2 V |

| Redox Process | Irreversible |

| Limit of Detection (LOD) | 1.3 µg/mL |

| Limit of Quantitation (LOQ) | 4.3 µg/mL |

Theoretical and Computational Studies of 3,3 Dimethyloxiranyl Methanol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of (3,3-Dimethyloxiranyl)methanol, which dictates its stability, reactivity, and spectroscopic properties. These methods provide a detailed picture of the electron distribution and orbital interactions within the molecule.

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of molecules like this compound. DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are frequently employed to predict molecular geometries, vibrational frequencies, and electronic properties. For this compound, DFT calculations would reveal the influence of the gem-dimethyl and hydroxymethyl substituents on the epoxide ring. The electron-donating nature of the methyl groups is expected to increase the electron density on the adjacent carbon atom of the oxirane ring, which can influence the regioselectivity of ring-opening reactions.

Table 1: Representative Calculated Geometric Parameters of Propylene (B89431) Oxide (Analogue for this compound)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |

|---|---|---|

| Bond Length | C-C (ring) | 1.47 Å |

| C-O (ring) | 1.44 Å | |

| Bond Angle | C-O-C (ring) | 61.5° |

| H-C-H | 116.5° |

Data is for propylene oxide and serves as an illustrative example.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theory for accurate energetic and structural predictions. unicamp.br These methods are crucial for obtaining reliable data on the molecule's stability and the energy landscape of its reactions. For this compound, ab initio calculations would be instrumental in determining the strain energy of the epoxide ring, which is a key factor in its reactivity. The presence of bulky gem-dimethyl groups may introduce additional strain compared to simpler epoxides.

High-level ab initio calculations, such as G4 and W1BD, have been used to study the thermochemistry of simple epoxides, providing accurate bond dissociation energies and heats of formation. acs.org Such studies on this compound would precisely quantify the energetic consequences of its specific substitution pattern.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions involving this compound, particularly the characteristic ring-opening reactions of epoxides.

The ring-opening of epoxides can proceed through different mechanisms (SN1-like or SN2-like) depending on the reaction conditions (acidic or basic) and the substitution pattern of the epoxide. libretexts.orgresearchgate.net Transition state theory, combined with quantum chemical calculations, allows for the identification and characterization of the transition state structures involved in these reactions. For this compound, under acidic conditions, protonation of the epoxide oxygen is the initial step, followed by nucleophilic attack. pressbooks.pub Computational studies on analogous systems suggest that the transition state for acid-catalyzed ring-opening has significant carbocationic character at the more substituted carbon atom. stackexchange.com This would imply that nucleophilic attack preferentially occurs at the tertiary carbon of the gem-dimethyl group.

Conversely, under basic or nucleophilic conditions, the reaction is expected to follow an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. libretexts.org Transition state analysis would reveal a concerted process where the C-O bond is broken as the new C-nucleophile bond is formed.

By calculating the energies of reactants, transition states, intermediates, and products, a complete energetic profile of a chemical transformation can be constructed. For the acid-catalyzed ring-opening of an epoxide like propylene oxide, DFT calculations have shown activation barriers in the range of 15-21 kcal/mol. rsc.orgnih.gov Similar calculations for this compound would provide quantitative data on the feasibility and kinetics of its reactions.

The energetic profile would also shed light on the regioselectivity of the reaction by comparing the activation energies for nucleophilic attack at the two different carbon atoms of the epoxide ring.

Table 2: Illustrative Calculated Activation Energies for Acid-Catalyzed Ring Opening of Substituted Epoxides

| Epoxide | Nucleophile | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Propylene Oxide | Water | MP2/6-311++G** | 18.5 unicamp.br |

| Styrene (B11656) Oxide | Acetate | B3LYP | ~10 (with acid catalysis) nih.gov |

This data is for analogous compounds and reaction types to illustrate the nature of computational findings.

Conformational Analysis and Stereochemical Prediction

The presence of a flexible hydroxymethyl group in this compound gives rise to multiple possible conformations. Conformational analysis, typically performed using molecular mechanics or quantum chemical methods, is essential for identifying the most stable conformers and understanding their relative populations. The orientation of the hydroxymethyl group with respect to the epoxide ring can be critical in directing certain reactions, particularly intramolecular processes or interactions with chiral reagents.

Computational methods can also be used to predict the stereochemical outcome of reactions involving this compound. For instance, in the case of nucleophilic ring-opening, the SN2 mechanism leads to an inversion of stereochemistry at the attacked carbon center. masterorganicchemistry.com Computational modeling of the transition state can confirm this stereochemical pathway and help in the design of stereoselective syntheses. The analysis of potential energy surfaces can reveal the preferred dihedral angles and predict the most likely three-dimensional arrangement of the product molecules.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a "computational microscope" to observe the time-dependent behavior of molecules. For this compound, MD simulations could provide significant insights into its conformational dynamics, interactions with solvents, and behavior in larger molecular systems.

A typical MD simulation of this compound would involve defining a force field to describe the interatomic forces, placing the molecule in a simulation box (often with a solvent like water or an organic solvent), and then solving Newton's equations of motion for every atom in the system over a period of time.

Detailed Research Findings:

While specific MD studies on this compound are not available, research on related small molecules like methanol (B129727) in the liquid phase has been conducted to understand their structural and dynamic properties. rsc.orgresearchgate.net These simulations help in refining force fields and understanding hydrogen bonding networks. For this compound, MD simulations could elucidate:

Conformational Analysis: The rotation around the C-C bond connecting the oxirane ring and the methanol group would be a key area of investigation. MD simulations can map the potential energy surface of this rotation, identifying the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule presents itself for interaction with other molecules or surfaces.

Solvation Effects: By simulating the molecule in different solvents, one can study the structure of the solvent shell around the molecule. The hydrogen-bonding capabilities of the hydroxyl group would lead to specific arrangements of polar solvent molecules. The simulations could quantify the strength and lifetime of these hydrogen bonds.

Intermolecular Interactions: In simulations with multiple this compound molecules, the potential for dimerization or aggregation through hydrogen bonding can be assessed. This would be important for understanding its behavior at higher concentrations.

Below is an interactive data table showcasing typical parameters that would be used in a molecular dynamics simulation of this compound in a water solvent.

| Parameter | Value/Setting | Purpose |

| Force Field | GROMOS54a7 or AMBER99SB-ILDN | Defines the potential energy function of the system, including bond lengths, angles, dihedrals, and non-bonded interactions. |

| Solvent Model | SPC/E or TIP3P | A rigid water model to simulate the aqueous environment. |

| Box Type | Cubic | The shape of the simulation cell. |

| Box Size | 3.0 x 3.0 x 3.0 nm | The dimensions of the simulation box, chosen to be large enough to avoid interactions of the molecule with its periodic images. |

| Temperature | 298 K (25 °C) | The temperature of the simulation, maintained by a thermostat (e.g., V-rescale). |

| Pressure | 1 bar | The pressure of the simulation, maintained by a barostat (e.g., Parrinello-Rahman). |

| Time Step | 2 fs | The integration time step for solving Newton's equations of motion. A smaller time step provides more accuracy but is computationally more expensive. |

| Simulation Length | 100 ns | The total time the simulation is run. Longer simulations provide better sampling of the system's conformational space. |

| Ensemble | NPT (Isothermal-Isobaric) | This ensemble keeps the number of particles (N), pressure (P), and temperature (T) constant, which is appropriate for simulating systems under laboratory conditions. |

Computational Thermochemistry and Kinetics of Oxirane Systems

Computational thermochemistry allows for the prediction of thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy, which are fundamental to understanding the stability and reactivity of a molecule. Kinetic studies, on the other hand, provide insights into the rates and mechanisms of chemical reactions.

For oxirane systems, computational studies are particularly valuable for quantifying the ring strain and understanding how substituents influence it. The ring strain in epoxides makes them susceptible to ring-opening reactions. masterorganicchemistry.com

Detailed Research Findings:

High-level computational methods like G3 and CBS-APNO have been shown to accurately reproduce experimental thermochemical data for substituted epoxides. nih.gov Studies on a series of alkyl-substituted oxiranes have revealed important trends in their stability. The stability of the oxirane ring increases with alkyl substitution. nih.gov This increased stability is attributed to the strengthening of bonds due to greater electrostatic attractive interactions rather than hyperconjugation. nih.gov

The reactivity of epoxides is also a subject of computational studies. For instance, theoretical calculations have been used to explain the reactivity trends of epoxides with chlorine atoms, highlighting the importance of considering the ring and the ether group as a unified system. rsc.org

Below is an interactive data table that presents experimental and calculated gas-phase heats of formation (ΔHf°) for oxirane and some alkyl-substituted derivatives, which can be used to estimate the properties of this compound.

| Compound | Substituents | ΔHf° (gas, kcal/mol) - Experimental | ΔHf° (gas, kcal/mol) - Calculated (G3) |

| Oxirane | None | -12.6 | -12.5 |

| Methyloxirane | Methyl | -22.3 | -22.4 |

| Ethyloxirane | Ethyl | -27.8 | -27.5 |

| cis-2,3-Dimethyloxirane | cis-Dimethyl | -32.6 | -32.4 |

| trans-2,3-Dimethyloxirane | trans-Dimethyl | -35.2 | -34.9 |

| 2,2-Dimethyloxirane | Gem-Dimethyl | -35.1 | -34.8 |

Data sourced from thermochemical studies of epoxides. nih.gov

Based on these trends, the gem-dimethyl group in this compound would contribute a significant stabilizing effect, similar to that seen in 2,2-dimethyloxirane. The hydroxymethyl substituent's effect would need to be calculated, but it is expected to result in a more negative heat of formation compared to 2,2-dimethyloxirane.

Kinetic studies of epoxy alcohols often focus on ring-opening reactions. rsc.org Computational modeling can predict the activation barriers for acid-catalyzed or base-catalyzed ring-opening, providing insights into the regioselectivity of such reactions. For this compound, the attack of a nucleophile could occur at either of the two oxirane carbons. Theoretical calculations of the transition state energies for both pathways would predict the major product of the reaction.

Biological Relevance and Biotechnological Implications Chemical Aspects

Biosynthetic Pathways Involving Oxiranyl Moieties (e.g., Shikimate Pathway)

The formation of many complex natural products originates from a few core metabolic pathways. The shikimate pathway is a crucial seven-step metabolic route found in bacteria, fungi, plants, and algae, but not in animals, making it an attractive target for the development of antimicrobial agents and herbicides. nih.govmdpi.comwikipedia.org This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), into chorismate. mdpi.com Chorismate is the central branch-point metabolite for the synthesis of the aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a vast array of secondary metabolites. nih.govwikipedia.org